2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 886926-91-6
VCID: VC4490448
InChI: InChI=1S/C22H20ClN5O2S/c1-2-30-17-11-9-16(10-12-17)24-20(29)15-31-22-26-25-21(18-7-3-4-8-19(18)23)28(22)27-13-5-6-14-27/h3-14H,2,15H2,1H3,(H,24,29)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Molecular Formula: C22H20ClN5O2S
Molecular Weight: 453.95

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

CAS No.: 886926-91-6

Cat. No.: VC4490448

Molecular Formula: C22H20ClN5O2S

Molecular Weight: 453.95

* For research use only. Not for human or veterinary use.

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide - 886926-91-6

Specification

CAS No. 886926-91-6
Molecular Formula C22H20ClN5O2S
Molecular Weight 453.95
IUPAC Name 2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C22H20ClN5O2S/c1-2-30-17-11-9-16(10-12-17)24-20(29)15-31-22-26-25-21(18-7-3-4-8-19(18)23)28(22)27-13-5-6-14-27/h3-14H,2,15H2,1H3,(H,24,29)
Standard InChI Key OXSZDSHDHVBXQD-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl

Introduction

The compound 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that incorporates several functional groups, including a triazole ring, a pyrrole ring, and a sulfanyl group. This compound's structure suggests potential biological activity due to its diverse functional groups, which are often found in pharmaceuticals and bioactive molecules.

Synthesis

The synthesis of 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide would likely involve multiple steps, including the formation of the triazole ring and the incorporation of the sulfanyl group. A general approach might involve:

  • Triazole Formation: This could be achieved through a cycloaddition reaction involving an alkyne and an azide.

  • Pyrrole Ring Incorporation: This might involve a condensation reaction or a metal-catalyzed coupling.

  • Sulfanyl Group Introduction: This could be done via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.

Biological Activity

While specific biological activity data for this compound are not available, compounds with similar structures have shown potential as inhibitors or modulators of various biological targets. For example, triazole-based compounds have been explored for their antimicrobial, antiviral, and anticancer properties.

Research Findings and Future Directions

Given the lack of specific data on this compound, future research directions could include:

  • Synthetic Optimization: Developing efficient and scalable synthesis methods.

  • Biological Evaluation: Assessing the compound's activity against various biological targets.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or selectivity.

Future Research Needs

  • Detailed synthesis protocols

  • Spectroscopic characterization (NMR, IR, MS)

  • Biological activity screening

  • SAR studies to optimize biological activity

Given the absence of specific data on this compound in the search results, the information provided is based on general principles of organic chemistry and the properties of similar compounds.

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